molecular formula C13H12ClN5 B2544917 7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 866138-12-7

7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2544917
CAS RN: 866138-12-7
M. Wt: 273.72
InChI Key: RPWCJIDBBBPSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C13H12ClN5. It is a derivative of the triazolopyridazine class of compounds . Triazolopyridazines are known for their pharmaceutical activities .

Scientific Research Applications

Enzyme Inhibition

The scaffold interacts with enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions may lead to enzyme inhibition, making it relevant for drug design and enzyme-related diseases.

In addition to these applications, in silico pharmacokinetic and molecular modeling studies have provided insights into its behavior. Researchers continue to explore this scaffold’s potential for multifunctional disease treatment. Keep in mind that further research is essential to fully unlock its therapeutic capabilities . If you need more information or have additional queries, feel free to ask!

properties

IUPAC Name

7-[(6-chloropyridin-3-yl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-8-11(5-10-3-4-12(14)15-6-10)9(2)18-19-7-16-17-13(8)19/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWCJIDBBBPSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

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